3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione
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Overview
Description
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an oxathiazolidine ring, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be compared with other similar compounds, such as:
3,4-Dichloromethylphenidate: A potent stimulant drug with a similar dichlorophenyl group but different pharmacological properties.
3,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in various chemical reactions and studies.
The uniqueness of this compound lies in its specific oxathiazolidine ring structure, which imparts distinct reactivity and applications compared to other dichlorophenyl-containing compounds.
Properties
CAS No. |
52559-50-9 |
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Molecular Formula |
C9H7Cl2NO3S |
Molecular Weight |
280.13 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methyl-2-oxooxathiazolidin-4-one |
InChI |
InChI=1S/C9H7Cl2NO3S/c1-5-9(13)12(16(14)15-5)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
InChI Key |
GMZDTQNMKSDFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(S(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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